molecular formula C16H13ClN2O B2927225 6-Chloro-2-ethoxy-4-phenylquinazoline CAS No. 3431-03-6

6-Chloro-2-ethoxy-4-phenylquinazoline

Cat. No.: B2927225
CAS No.: 3431-03-6
M. Wt: 284.74
InChI Key: HZYLMZPCAMEQGW-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxy-4-phenylquinazoline is a quinazoline derivative characterized by a chloro group at position 6, an ethoxy group at position 2, and a phenyl ring at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The substituents on the quinazoline scaffold significantly influence its physicochemical properties, reactivity, and biological activity. The chloro group at position 6 and phenyl ring at position 4 contribute to electronic and steric effects, modulating interactions in chemical synthesis and biological targets .

Properties

IUPAC Name

6-chloro-2-ethoxy-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYLMZPCAMEQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethoxy-4-phenylquinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethoxy-4-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below compares 6-chloro-2-ethoxy-4-phenylquinazoline with structurally related quinazoline derivatives, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
This compound 6-Cl, 2-OCH₂CH₃, 4-Ph C₁₆H₁₃ClN₂O 284.74* Pharmaceutical intermediates, agrochemicals [Inferred]
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 6-Cl, 2-CH₃, 4-(2-F-Ph) C₁₅H₁₀ClFN₂ 280.71 Antitumor agents, agrochemicals
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline 4-Cl, 2-(4-OCH₃-Ph), 6-CH₃ C₁₆H₁₃ClN₂O 284.74 Fine chemical synthesis
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide 6-Cl, 2-CH₂Cl, 4-Ph, 3-O C₁₅H₁₀Cl₂N₂O 321.16 Crystallography studies, reactive intermediates
6-Chloro-4-phenylquinazoline-2-carboxylic acid 6-Cl, 4-Ph, 2-COOH C₁₅H₉ClN₂O₂ 296.70 Diazepam-related compound synthesis
3-{4-[3-Chloro-2-(substituted phenyl)-4-oxoazetidin-1yl]phenyl}-6-bromo-2-phenylquinazoline-4-one 6-Br, 2-Ph, 3-azetidinone complex C₃₀H₂₀BrClN₄O₂ 597.86 Antimicrobial agents

*Calculated based on molecular formula.

Key Observations:

  • Methoxy (OCH₃) groups (e.g., in ) offer moderate electron-donating effects, while carboxylic acid (COOH) groups increase hydrophilicity and acidity . Position 4: Phenyl (Ph) and fluorophenyl (2-F-Ph) substituents influence steric bulk and π-π stacking interactions, critical for binding to biological targets like enzymes . Position 6: Chloro (Cl) substituents are common in antitumor and antimicrobial agents due to their electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .

Physicochemical Properties

  • Lipophilicity : Ethoxy (logP ~2.5) > methoxy (logP ~1.8) > carboxylic acid (logP ~0.5) .
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, whereas chloromethyl or phenyl analogs require organic solvents .
  • Stability : 3-Oxide derivatives (e.g., ) are prone to hydrolysis under acidic conditions, while chloro substituents enhance thermal stability .

Biological Activity

6-Chloro-2-ethoxy-4-phenylquinazoline is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by its unique structural features, which include:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Ethoxy Group : May influence solubility and bioavailability.
  • Phenyl Group : Contributes to the compound's hydrophobic characteristics.

The molecular formula for this compound is C14H14ClNC_{14}H_{14}ClN, with a molecular weight of approximately 247.72 g/mol. Its synthesis typically involves multi-step reactions that require careful control of conditions to optimize yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding to active sites on these targets, potentially inhibiting their activity. This interaction can lead to various therapeutic outcomes, particularly in cancer and inflammatory diseases.

Anticancer Activity

Research has indicated that quinazoline derivatives, including this compound, exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for cancer cell growth and survival .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties . In vitro studies have demonstrated that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antitubercular Activity

Notably, quinazoline derivatives have been screened for antitubercular activity . In a study involving high-throughput screening of molecular libraries, certain quinazoline compounds exhibited significant growth inhibition against Mycobacterium tuberculosis at concentrations as low as 10 μM. This suggests that this compound may also possess similar antitubercular properties .

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal reported that several quinazoline derivatives showed promising results in inhibiting the growth of cancer cells in vitro. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a comparative study assessing various quinazolines against bacterial pathogens, this compound was among the top performers, exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Antitubercular Screening : In a screening campaign for new antitubercular agents, compounds structurally related to this compound showed promising activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for further development .

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC50 values in low micromolar range
AntimicrobialEffective against multiple bacterial strains
AntitubercularSignificant growth inhibition at 10 μM

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